molecular formula C18H18BrNO4 B2485873 2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate CAS No. 1004127-09-6

2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate

Cat. No.: B2485873
CAS No.: 1004127-09-6
M. Wt: 392.249
InChI Key: MYIRUDSBZQXAFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate, commonly known as BMAO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BMAO is a small molecule inhibitor of the enzyme xanthine oxidase, which plays a crucial role in the production of reactive oxygen species (ROS) and uric acid.

Scientific Research Applications

Metabolism and Bioactivity Studies

  • Studies have investigated the in vivo metabolism of related compounds, revealing various metabolic pathways and identifying numerous metabolites. These findings are crucial for understanding the biological transformations of such compounds in organisms (Kanamori et al., 2002).

Chemical Synthesis and Catalysis

  • Research has focused on the α-oxidation of aromatic ketones, leading to the preparation of various derivatives, showcasing the utility of these compounds in synthetic chemistry. This includes the determination of crystal structures to better understand their physical and chemical properties (Chen et al., 2016).

Photodynamic Therapy and Photosensitizers

  • Novel compounds have been synthesized and characterized for their potential in photodynamic therapy, particularly in cancer treatment. Their photophysical, photochemical properties, and high singlet oxygen quantum yield make them promising candidates for such applications (Pişkin et al., 2020).

Drug Design and Aldose Reductase Inhibition

  • Derivatives of the compound have been synthesized and evaluated as inhibitors of aldose reductase, an enzyme involved in diabetic complications. The study not only explored the synthesis but also the binding modes of these inhibitors, highlighting their potential in drug design (Ali et al., 2012).

Crystal Structure Analysis

  • Detailed crystal structure analysis of related compounds has been conducted, providing insights into their molecular configurations and potential applications in various scientific domains (Lv et al., 2009).

Radical Scavenging and Antioxidant Properties

  • Several studies have isolated and characterized compounds for their radical scavenging activity and potential use as natural antioxidants, indicating their relevance in food and pharmaceutical industries (Li et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not known. It’s possible that the compound could interact with biological systems in a variety of ways due to its complex structure .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with all chemicals, it should be handled with care and appropriate safety measures should be taken .

Properties

IUPAC Name

[2-(2-bromo-4-methylanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO4/c1-12-6-7-16(15(19)8-12)20-17(21)11-24-18(22)10-13-4-3-5-14(9-13)23-2/h3-9H,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIRUDSBZQXAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.